β-py-C10-HPM
Description
Properties
CAS No. |
223769-62-8 |
|---|---|
Molecular Formula |
C46H66NaO8P |
Molecular Weight |
800.98 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of β Py C10 Hpm
Retrosynthetic Analysis and Strategic Design for the Construction of β-py-C10-HPM
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. youtube.comyoutube.com For a compound designated β-py-C10-HPM, a plausible structure consists of three key components: a pyrene (B120774) fluorophore, a ten-carbon (C10) aliphatic linker, and a functional headgroup, which "HPM" may signify (e.g., hydroxyphenyl maleimide). The "β" likely indicates a specific substitution pattern on the pyrene ring or stereochemistry within the molecule.
The strategic design for the synthesis of β-py-C10-HPM would involve disconnections at the most synthetically feasible points. The primary retrosynthetic cuts would be:
Disconnection of the headgroup (HPM): This typically involves breaking a stable bond like an amide or ester linkage, which is formed late in the synthesis. This step would yield a pyrene-linker intermediate with a reactive functional group (e.g., an amine or carboxylic acid) and the HPM precursor.
Disconnection of the linker from the pyrene core: This bond is generally formed via electrophilic substitution or a cross-coupling reaction. This simplifies the pyrene-linker intermediate into a functionalized pyrene and a C10 bifunctional linker.
This analysis leads to three conceptual building blocks:
A pyrene core, which may be functionalized at a specific position.
A C10 linker with two different functional groups to allow for sequential attachment to the pyrene and the headgroup.
The HPM headgroup precursor.
Detailed Synthetic Pathways to β-py-C10-HPM and its Precursor Compounds
The forward synthesis of β-py-C10-HPM would be a multi-step process assembled from the building blocks identified during retrosynthesis. While the exact pathway is contingent on the definitive structure, a general and versatile approach can be outlined based on common reactions in pyrene chemistry.
A plausible synthetic route begins with the functionalization of the pyrene core. Pyrene can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, primarily at the 1-position. rsc.org For instance, reacting pyrene with a C10 derivative like 10-bromodecanoyl chloride under Friedel-Crafts conditions would attach the C10 chain. Subsequent reduction of the resulting ketone would yield 1-(10-bromodecyl)pyrene.
Alternatively, a key precursor like 1-bromopyrene (B33193) can be synthesized and then coupled to a C10 linker using cross-coupling reactions like the Heck or Sonogashira reactions. mdpi.commpg.de 1-Bromopyrene itself is typically prepared by the bromination of pyrene in a solvent like carbon tetrachloride or dichloromethane. mdpi.com
Once the pyrene-C10-halide intermediate is formed, the terminal halide can be converted into another functional group, such as an amine (via azide (B81097) displacement and reduction) or a carboxylic acid (via a nitrile intermediate). This functionalized pyrene-linker is the key component for the final coupling step. The HPM headgroup would be prepared separately and then reacted with the pyrene-linker to form the final β-py-C10-HPM molecule, for example, through an amidation reaction between a pyrene-C10-carboxylic acid and an amino-functionalized HPM precursor.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. This involves systematically adjusting parameters such as temperature, solvent, catalyst, and reaction time. nih.gov
For the synthesis of precursors like 1-bromopyrene, literature shows that the choice of brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)), solvent, and temperature significantly impacts the outcome. mdpi.com Dichloromethane and dimethylformamide (DMF) are often effective solvents, and NBS consistently provides high yields. mdpi.com
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CCl₄ | - | 2 | 71 |
| NBS | DMF | RT | 12 | 96 |
| NBS | CH₂Cl₂ | RT | 4 | 95 |
| HBr/H₂O₂ | CH₂Cl₂ | RT | 24 | 94 |
In coupling reactions, the choice of catalyst and ligands is critical. For instance, palladium-based catalysts are common for Heck and Sonogashira couplings, and the specific ligand can influence efficiency and selectivity. mdpi.commpg.de Purification techniques such as column chromatography and recrystallization are essential at each step to ensure the purity of intermediates and the final product. rsc.org
Stereochemical Control and Investigations of Stereoisomeric Forms (if applicable)
The presence of stereoisomers in β-py-C10-HPM depends on its exact chemical structure. If the C10 linker or the HPM group contains chiral centers, the molecule will exist as a mixture of stereoisomers. The "β" designation could refer to a specific stereochemical configuration.
If stereoisomers are possible, controlling the stereochemical outcome is a significant synthetic challenge. Key strategies include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another.
Chiral Pool Synthesis: Using a naturally occurring chiral molecule as a starting material.
Resolution: Separating a racemic mixture of enantiomers, often by forming diastereomeric salts with a chiral resolving agent or using chiral chromatography.
Without a confirmed structure for β-py-C10-HPM, the discussion of stereochemistry remains general. However, in the synthesis of complex molecules, achieving stereochemical purity is often a primary objective. oapen.org
Scale-Up Considerations for Laboratory and Research-Grade Production
Transitioning a synthesis from a small laboratory scale to larger, research-grade production introduces several challenges. The primary considerations include the cost of reagents, safety, and the scalability of procedures. researchgate.net
For pyrene-based compounds, robust and efficient multi-gram scale syntheses have been developed. researchgate.net A key aspect of scalability is simplifying the workup and purification procedures. For example, a method for producing pyrene-4,5-dione (B1221838) on a 15-gram scale was significantly improved by adding N-methylimidazole, which facilitated an easier workup and increased the daily isolable product. researchgate.net Another strategy involves revising classical synthetic preparations to make them more robust and higher-yielding for large-scale applications, such as the multi-gram synthesis of pyrene-2-carboxylic acid. researchgate.net The use of low-cost, technical-grade starting materials is also a critical factor for economical scale-up. mdpi.com
Synthetic Approaches to Structural Analogs and Derivatives of β-py-C10-HPM
The synthesis of structural analogs is essential for tuning the properties of a lead compound like β-py-C10-HPM. Analogs can be created by modifying any of the three core components: the pyrene fluorophore, the C10 linker, or the HPM headgroup. This allows for systematic investigation of structure-activity relationships. For example, changing the length and rigidity of the linker can alter the molecule's spatial properties, while modifying the headgroup can change its binding affinity or reactivity.
Chemical Modifications of the Pyrene Fluorophore
The pyrene fluorophore is a versatile scaffold that can be chemically modified to tune its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime. rsc.orgalfa-chemistry.com The reactivity of the pyrene ring allows for the introduction of various functional groups at specific positions.
The most reactive positions for electrophilic aromatic substitution are C1, C3, C6, and C8. rsc.org This allows for the synthesis of mono-, di-, or tetra-substituted pyrenes. mdpi.comrsc.org Other positions, such as C2, C7 (nodal) and C4, C5, C9, C10 (K-region), can be functionalized using more specialized, indirect methods. rsc.org
| Modification Type | Typical Reagents | Purpose | Reference |
|---|---|---|---|
| Bromination | NBS, Br₂ | Creates a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck). | mdpi.com |
| Formylation/Acetylation | Vilsmeier-Haack / Friedel-Crafts | Introduces carbonyl groups for further derivatization (e.g., Schiff base formation). | rsc.orgrsc.org |
| Borylation | Iridium-catalyzed C-H borylation | Allows for the synthesis of boronic esters, useful in Suzuki couplings. | rsc.org |
| Alkynylation | Sonogashira coupling | Extends the π-conjugated system, often leading to red-shifted spectra. | mpg.de |
By introducing electron-donating or electron-withdrawing groups onto the pyrene ring, chemists can modulate the energy of its frontier molecular orbitals (HOMO and LUMO), thereby altering its optical and electronic properties. mdpi.comrsc.org This fine-tuning is critical for developing fluorophores with specific characteristics for advanced applications.
Variations in Acyl Chain Length and Degree of Saturation
The modification of acyl chain length and saturation in analogues of β-Py-C10-HPC is a key strategy to modulate the probe's behavior within lipid bilayers. Synthetic strategies typically involve the use of lysophospholipids as precursors, which are then acylated with a desired fatty acid. For pyrene-labeled phospholipids (B1166683), this often involves acylating a lysophosphatidylcholine (B164491) with a pyrene-functionalized fatty acid of a specific length.
Research has explored the synthesis of various 1-palmitoyl-2-pyrenylacyl-phosphatidylcholine species. core.ac.uk A common approach involves the systematic variation of the length of the pyrene-labeled acyl chain, typically at the sn-2 position, while keeping the sn-1 chain constant (e.g., palmitoyl (B13399708) C16:0). Studies have successfully synthesized and investigated analogues where the pyrene-labeled chain varies from 4 to 14 carbons. nih.govnih.gov Another synthetic approach involves varying the length of the unlabeled acyl chain, for instance from 10 to 20 carbons, while keeping the pyrene-labeled chain constant (e.g., pyrene-decanoyl, C10). researchgate.netnih.gov
The degree of saturation of the acyl chains is another critical variable. While the pyrene-containing acyl chain is typically saturated, the unlabeled acyl chain at the sn-1 or sn-2 position can be either saturated or unsaturated. The introduction of double bonds into the unlabeled acyl chain alters the packing of the phospholipid in a membrane, which in turn influences the fluorescent properties of the pyrene moiety. The general principles of phospholipid biosynthesis and chemical synthesis allow for the incorporation of common unsaturated fatty acids, such as oleic acid (C18:1), at the sn-1 position. nih.govannualreviews.org
These structural modifications significantly impact the biophysical properties of the resulting phospholipid analogues. For example, the length of the pyrene-labeled acyl chain has been shown to affect the partitioning of the lipid between ordered and disordered membrane domains. core.ac.ukmolbiolcell.org Lipids with shorter pyrene-labeled chains tend to prefer fluid, disordered domains, while those with longer chains show a higher affinity for more ordered, gel-like or liquid-ordered domains. core.ac.uk Similarly, the rate of transfer of these lipids between membranes, a key parameter in studying lipid trafficking, is also dependent on the acyl chain length, with a general trend of decreasing transfer rate as the chain length increases. nih.gov
Table 1: Examples of β-Py-C10-HPC Analogues with Varied Acyl Chains
| Analogue Name | sn-1 Acyl Chain | sn-2 Acyl Chain | Reference |
| C16-Pyr4-PC | Palmitoyl (C16:0) | Pyrene-butanoyl (C4) | researchgate.netnih.gov |
| C16-Pyr6-PC | Palmitoyl (C16:0) | Pyrene-hexanoyl (C6) | nih.gov |
| β-Py-C10-HPC | Palmitoyl (C16:0) | Pyrene-decanoyl (C10) | Current time information in Bangalore, IN.amanote.com |
| C16-Pyr12-PC | Palmitoyl (C16:0) | Pyrene-dodecanoyl (C12) | molbiolcell.org |
| C16-Pyr14-PC | Palmitoyl (C16:0) | Pyrene-tetradecanoyl (C14) | nih.govmolbiolcell.org |
| Pyr10-C10-PC | Pyrene-decanoyl (C10) | Decanoyl (C10:0) | researchgate.netnih.gov |
| Pyr10-C20-PC | Pyrene-decanoyl (C10) | Arachidoyl (C20:0) | researchgate.netnih.gov |
Diversification of the Phospholipid Head Group Moiety
Diversifying the phospholipid head group is a powerful method for creating probes to investigate the roles of different lipid classes in cellular processes. Starting from a precursor like β-Py-C10-HPC, the phosphocholine (B91661) head group can be replaced with other polar moieties, such as ethanolamine, serine, glycerol (B35011), or inositol (B14025).
One of the primary methods for achieving this diversification is through the enzymatic activity of phospholipase D (PLD). PLD catalyzes a transphosphatidylation reaction, where the choline (B1196258) moiety of phosphatidylcholine is exchanged with a primary alcohol. mdpi.com By providing a high concentration of an alternative alcohol, such as ethanolamine, glycerol, or serine, the corresponding pyrene-labeled phosphatidylethanolamine (B1630911) (Pyr-PE), phosphatidylglycerol (Pyr-PG), or phosphatidylserine (B164497) (Pyr-PS) can be synthesized.
Chemical synthesis provides another route. Phospholipids can be synthesized from glycerol precursors, allowing for the attachment of different activated polar head groups. nih.govaocs.org For more complex head groups, such as inositol phosphates, a combination of chemical and enzymatic synthesis is often employed. For instance, pyrene-labeled phosphatidylinositol (Pyr-PI) can be synthesized and then further phosphorylated using PI and PIP kinases to yield pyrene-labeled phosphatidylinositol 4-phosphate (Pyr-PIP) and phosphatidylinositol 4,5-bisphosphate (Pyr-PIP2). nih.gov
The nature of the head group significantly influences the lipid's function and interactions. Studies comparing pyrene-labeled phosphatidylcholine (Pyr-PC), pyrene-labeled sphingomyelin (B164518) (Pyr-SM), and pyrene-labeled galactosylceramide (Pyr-GalCer) have shown that the headgroup and lipid backbone affect the probe's partitioning into different membrane domains. core.ac.uk Furthermore, the head group can affect interactions with proteins; for example, phospholipid transfer protein (PLTP) mediates the transfer of various headgroup derivatives at different rates, with phosphatidylethanolamine (PE) being transferred significantly slower than phosphatidylcholine (PC). nih.gov
Table 2: Examples of β-py-C10 Analogues with Diversified Head Groups
| Compound Name | Full Chemical Name | Head Group | Reference |
| β-py-C10-HPC | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphocholine | Phosphocholine | Current time information in Bangalore, IN.amanote.com |
| β-py-C10-HPE | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphoethanolamine | Phosphoethanolamine | nih.gov |
| β-py-C10-HPG | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphoglycerol | Phosphoglycerol | amanote.com |
| β-py-C10-HPS | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphoserine | Phosphoserine | aocs.org |
| β-py-C10-HPI | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphoinositol | Phosphoinositol | nih.gov |
| β-py-C10-HPM | 1-Hexadecanoyl-2-(1-Pyrenedecanoyl)-sn-Glycero-3-Phosphomethanol | Phosphomethanol | amanote.com |
Advanced Spectroscopic and Structural Elucidation Techniques for β Py C10 Hpm
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Characterization of β-py-C10-HPM
NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like β-py-C10-HPM. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.
Application of 1D and 2D NMR Methodologies (e.g., ¹H, ¹³C, ³¹P NMR)
The structural confirmation of β-py-C10-HPM relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : The proton NMR spectrum of β-py-C10-HPM is expected to show distinct signals corresponding to the different parts of the molecule: the pyrene (B120774) moiety, the two long acyl chains (hexadecanoyl and pyrenedecanoyl), the glycerol (B35011) backbone, and the phosphomethanol headgroup. The aromatic region (typically δ 7.8-8.5 ppm) would feature a complex pattern of signals from the nine protons of the pyrene ring. The long alkyl chains would produce a large, overlapping signal cluster in the aliphatic region (δ 1.2-1.6 ppm) for the CH₂ groups, with distinct signals for the α- and β-methylene protons adjacent to the carbonyl groups and the pyrene ring. The glycerol backbone protons would appear in the δ 4.0-5.5 ppm range, and the methylene (B1212753) protons of the phosphomethanol headgroup would also have characteristic shifts.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key signals would include those from the carbonyl carbons of the ester linkages (around δ 173 ppm), the aromatic carbons of the pyrene ring (δ 120-135 ppm), the carbons of the glycerol backbone (δ 60-75 ppm), and the numerous aliphatic carbons of the acyl chains (δ 14-35 ppm).
³¹P NMR Spectroscopy : Phosphorus-31 NMR is particularly diagnostic for phospholipids (B1166683). For β-py-C10-HPM, a single resonance is expected in the typical phosphodiester region (around δ 0 ppm), confirming the presence and chemical environment of the phosphorus atom in the phosphomethanol headgroup. nih.gov
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity along the acyl chains and the glycerol backbone. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the acyl chains to the glycerol backbone and the phosphomethanol headgroup to the glycerol. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in β-py-C10-HPM
| Molecular Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrene Aromatic Protons | 7.8 - 8.5 | 120 - 135 |
| Glycerol Backbone Protons | 4.0 - 5.5 | 60 - 75 |
| Ester Carbonyl Carbons | - | 172 - 174 |
| Acyl Chain (-(CH₂)n-) | 1.2 - 1.6 | 22 - 32 |
| Acyl Chain (α-CH₂) | 2.2 - 2.5 | 33 - 35 |
| Terminal Methyl (CH₃) | 0.8 - 0.9 | ~14 |
Conformational Analysis and Dynamic Behavior Studies of β-py-C10-HPM via NMR
NMR spectroscopy can also provide insights into the conformational preferences and dynamic behavior of β-py-C10-HPM, particularly when it is incorporated into model membrane systems like liposomes or micelles. The bulky pyrene group influences the packing of the lipid acyl chains. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing information about the spatial arrangement of the different parts of the molecule. Furthermore, temperature-dependent NMR studies can be used to investigate phase transitions and changes in molecular mobility. researchgate.net The pyrene moiety itself is often used as a probe for the local environment, and its NMR signals can reflect its location and orientation within a lipid bilayer. researchgate.net
Mass Spectrometry (MS) for Definitive Structural Analysis of β-py-C10-HPM
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the exact mass of the molecule with high precision. For β-py-C10-HPM (molecular formula C₄₆H₆₆NaO₈P), the expected monoisotopic mass of the sodium adduct [M+Na]⁺ can be calculated and compared to the experimental value. A close match (typically within a few parts per million) confirms the elemental composition of the molecule. ESI-MS is particularly well-suited for analyzing phospholipids. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for β-py-C10-HPM
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+Na]⁺ | C₄₆H₆₆NaO₈P | 800.4338 |
Fragmentation Pattern Analysis for Substructural Elucidation
Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule's structure, allowing for the identification of its constituent parts. For β-py-C10-HPM, characteristic fragmentation pathways would include:
Loss of the Headgroup : A common fragmentation pathway for phospholipids is the neutral loss or charged loss of the headgroup, which would correspond to the loss of phosphomethanol.
Loss of Acyl Chains : The loss of the hexadecanoyl and pyrenedecanoyl chains as neutral ketenes or as charged acylium ions is expected. The masses of these fragments would confirm the identity of the two different fatty acid chains.
Cleavage at the Glycerol Backbone : Fragmentation can also occur within the glycerol backbone itself.
The analysis of these fragments allows for the confirmation of the phospholipid class, the identity and position of the fatty acyl chains (sn-1 or sn-2), and the structure of the headgroup. Studies on similar pyrene-labeled phospholipids have demonstrated the utility of MS/MS in confirming their structure after enzymatic cleavage. nih.govportlandpress.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of β-py-C10-HPM
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are sensitive to the presence of specific functional groups and can provide information about molecular structure and intermolecular interactions.
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy of β-py-C10-HPM would show characteristic absorption bands for its various functional groups. Key vibrational modes include the C=O stretching of the ester linkages (around 1730-1740 cm⁻¹), the P=O stretching of the phosphate (B84403) group (around 1220-1260 cm⁻¹), the P-O-C stretching vibrations (around 1050-1090 cm⁻¹), and the C-H stretching vibrations of the aliphatic chains (2850-2960 cm⁻¹). oup.com The aromatic C=C stretching vibrations of the pyrene ring would appear in the 1450-1600 cm⁻¹ region. The position and shape of the C=O and phosphate bands are particularly sensitive to hydration and hydrogen bonding, providing insights into the molecular packing and environment. oup.commdpi.com
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The pyrene moiety, being a large aromatic system, is expected to give strong Raman signals due to its highly polarizable π-electron system. The aromatic ring vibrations would be prominent. Raman spectroscopy is less sensitive to water absorption, making it advantageous for studying samples in aqueous environments.
Table 3: Expected Key Infrared Absorption Bands for β-py-C10-HPM
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 2960 |
| C=O Stretch (ester) | -C(=O)-O- | 1730 - 1740 |
| C=C Stretch (aromatic) | Pyrene Ring | 1450 - 1600 |
| P=O Stretch (phosphate) | -P(=O)(O⁻)₂ | 1220 - 1260 |
Functional Group Identification and Characteristic Vibrational Mode Analysis
The chemical structure of β-py-C10-HPM (β-(1-pyrenyl)decanoyl-sn-glycero-3-phosphocholine moiety) contains several key functional groups whose vibrational modes can be identified using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While specific experimental spectra for this exact compound are not widely published, analysis can be based on the known vibrational frequencies of its constituent parts: a pyrene ring, a ten-carbon acyl chain, an ester linkage, and a phosphocholine (B91661) headgroup.
The primary functional groups and their expected characteristic vibrational bands are:
Pyrene Moiety : The polycyclic aromatic pyrene group exhibits distinct vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. Strong absorptions corresponding to C-H out-of-plane bending vibrations are found in the 850–680 cm⁻¹ region. researchgate.net The aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.
Alkyl Chain (Decanoyl) : The C10 aliphatic chain produces characteristic C-H stretching vibrations between 2850 and 2960 cm⁻¹. The ordering of the hydrocarbon chain can be probed by Raman spectroscopy, where peaks around 1130 cm⁻¹ are assigned to the trans C-C stretch, indicating a more crystalline or ordered state, while peaks near 1074 cm⁻¹ correspond to the gauche C-C stretch, suggesting a more disordered conformation. acs.orgnih.gov
Ester Carbonyl Group : An intense C=O stretching band from the ester linkage connecting the decanoyl chain to the glycerol backbone is expected around 1730-1740 cm⁻¹.
Phosphate Group : The phosphocholine headgroup contributes vibrations such as the P=O asymmetric stretch, typically located around 1250 cm⁻¹, and the P-O-C symmetric stretch near 1090 cm⁻¹.
Studies on similar pyrene derivatives confirm these assignments. For instance, FTIR analysis of pyrene-amide compounds has been used to identify amide I and II bands (around 1635 and 1560 cm⁻¹, respectively), demonstrating the utility of vibrational spectroscopy in confirming functional group presence. rsc.org Similarly, detailed DFT calculations and experimental IR/Raman studies on benzo[a]pyrene (B130552) derivatives have provided comprehensive normal mode assignments, which serve as a strong basis for interpreting the spectra of related compounds. sfasu.edunih.gov
Table 1: Expected Characteristic Vibrational Modes for β-py-C10-HPM
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Pyrene (Aromatic) | C-H Stretch | > 3000 | entomon.in |
| C=C Ring Stretch | 1450 - 1600 | sfasu.edu | |
| C-H Out-of-Plane Bend | 680 - 850 | researchgate.net | |
| Alkyl Chain (Decanoyl) | C-H Stretch | 2850 - 2960 | researchgate.net |
| C-C Stretch (trans) | ~1130 | acs.orgnih.gov | |
| C-C Stretch (gauche) | ~1074 | acs.orgnih.gov | |
| Ester | C=O Stretch | 1730 - 1740 | redalyc.org |
| Phosphate | P=O Stretch | ~1250 | N/A |
| P-O-C Stretch | ~1090 | N/A |
Electronic Absorption and Fluorescence Spectroscopy of β-py-C10-HPM
The photophysical properties of β-py-C10-HPM are dominated by its pyrene fluorophore. Pyrene is well-characterized for its sensitivity to the local microenvironment, which manifests in distinct changes in its fluorescence emission spectrum, particularly the phenomenon of excimer formation. mdpi.combiosyn.com
Investigation of Photophysical Behavior and Electronic Transitions
The electronic absorption spectrum of β-py-C10-HPM is characterized by the strong π-π* transitions of the pyrene moiety. nih.gov The absorption spectrum typically shows multiple bands, with a strong absorption maximum around 340-350 nm. biosyn.com
Upon excitation, the compound displays a characteristic structured monomer fluorescence emission between 370 nm and 410 nm. mdpi.comnih.gov This emission profile consists of five distinct vibronic bands, with the ratio of the first and third bands (I₁/I₃) being particularly sensitive to the polarity of the probe's environment. nih.gov In non-polar environments, the I₃ band shows increased intensity relative to the I₁ band. For related bis-pyrenyl phospholipase A substrates, monomer emission is observed at approximately 380 nm following enzymatic hydrolysis. interchim.fr
Table 2: Photophysical Properties of the Pyrene Moiety in β-py-C10-HPM
| Property | Wavelength/Range (nm) | Transition Type | Reference |
| Absorption Maximum (λ_abs) | ~340-350 | π → π* | biosyn.com |
| Monomer Emission (λ_em_) | ~375 - 410 | Fluorescence | mdpi.comnih.gov |
| Excimer Emission (λ_em_) | ~460 - 480 | Fluorescence | nih.govinterchim.fr |
Studies of Pyrene Excimer Formation and its Sensitivity to Microenvironmental Parameters
A key feature of pyrene-containing probes like β-py-C10-HPM is the formation of an "excimer" (excited-state dimer). acs.org An excimer is a short-lived bimolecular complex formed between an excited-state pyrene and a ground-state pyrene molecule. nih.gov This process is highly dependent on the spatial proximity of the two pyrene moieties, requiring them to be within approximately 10 Å of each other. mdpi.combiosyn.com
The excimer exhibits a distinct, broad, and structureless fluorescence emission that is significantly red-shifted from the monomer emission, typically appearing around 460-480 nm. nih.govinterchim.fr The ratio of the excimer fluorescence intensity (I_E) to the monomer fluorescence intensity (I_M) is a sensitive indicator of the local concentration and conformation of the probe.
In the context of β-py-C10-HPM used as a substrate for enzymes like phospholipase A₂, the intact molecule allows for intramolecular excimer formation. When the enzyme cleaves the fatty acid chain at the sn-2 position, the pyrene-decanoyl moiety is released, leading to the separation of the pyrene groups. This separation prevents excimer formation and results in a significant decrease in the I_E/I_M ratio, with a corresponding increase in monomer emission at ~380 nm. interchim.fr This change in the fluorescence signal provides a continuous and sensitive method for monitoring enzyme activity. The formation of the excimer is also influenced by the flexibility of the molecule and the polarity and viscosity of the surrounding medium, making it a versatile tool for studying lipid bilayers and protein conformational changes. mdpi.comnih.gov
X-ray Crystallography and Solid-State Structural Determination of β-py-C10-HPM (if crystalline forms are obtainable)
As of the current literature, specific single-crystal X-ray diffraction data for β-py-C10-HPM has not been published. The amphiphilic nature of the molecule, combining a bulky aromatic group with a flexible lipid tail and a polar headgroup, can make crystallization challenging. However, analysis of crystalline forms of related pyrene-fatty acid conjugates provides insight into the likely solid-state behavior of β-py-C10-HPM. acs.orgnih.gov
Crystal Packing Motifs and Intermolecular Interactions in the Solid State
In the solid state, molecules like β-py-C10-HPM would be expected to organize based on a balance of intermolecular forces. The primary interactions governing crystal packing would be:
π-π Stacking : The large, planar pyrene moieties have a strong tendency to form π-π stacks. The degree of overlap and the distance between the pyrene rings are critical factors that determine the photophysical properties in the solid state, including the efficiency of excimer formation. researchgate.net
Hydrogen Bonding and Electrostatic Interactions : The phosphocholine headgroup can participate in hydrogen bonding and electrostatic interactions, which would likely form distinct polar layers within the crystal structure, segregated from the non-polar pyrene and alkyl domains.
Studies of octanoyl pyrene have shown that in the crystal structure, the aromatic moiety can face the acyl chain of an adjacent molecule, influencing the packing arrangement. researchgate.net
Elucidation of Molecular Conformation in Ordered Assemblies
Should a crystalline form of β-py-C10-HPM be obtained, X-ray crystallography would provide precise details on its molecular conformation. academie-sciences.frmdpi.com Key structural parameters that would be elucidated include:
The precise bond lengths, bond angles, and torsion angles of the entire molecule.
The conformation of the decanoyl chain (e.g., whether it adopts a fully extended all-trans conformation or contains gauche defects).
The relative orientation of the pyrene ring with respect to the glycerol backbone and the acyl chain.
The conformation of the phosphocholine headgroup.
Powder X-ray diffraction (PXRD) has been used on similar pyrene–fatty acid conjugates to confirm their crystalline nature, with sharp peaks indicating ordered structures. acs.orgnih.gov Such data, combined with techniques like Raman spectroscopy, can reveal information about the ordering of the hydrocarbon chains even in polycrystalline samples. acs.org
Compound Names Mentioned in this Article
| Abbreviation/Trivial Name | Full Chemical Name |
| β-py-C10-HPM | β-(1-pyrenyl)decanoyl-sn-glycero-3-phosphocholine (presumed structure) |
| Octanoyl pyrene | 1-(Pyren-1-yl)octan-1-one |
| Benzo[a]pyrene | Benzo[a]pyrene |
Theoretical and Computational Chemistry Approaches to β Py C10 Hpm
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like β-py-C10-HPM. These calculations are fundamental in predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Analysis and Charge Distribution Mapping
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For β-py-C10-HPM, the HOMO is anticipated to be localized primarily on the electron-rich pyridyl ring and the HPM (N-(6-hydroxy-2-mercaptopyrimidin-4-yl)) moiety, which are potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the pyridinium (B92312) ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability.
Charge distribution mapping, often visualized through electrostatic potential (ESP) maps, reveals the electron density distribution across the molecule. In β-py-C10-HPM, the nitrogen atom of the pyridyl group and the heteroatoms within the HPM group are expected to exhibit negative electrostatic potential, highlighting them as centers of high electron density and potential sites for hydrogen bonding or coordination with metal ions. The long alkyl chain (C10) would present a nonpolar region, influencing the molecule's solubility and aggregation behavior.
Table 1: Predicted Electronic Properties of β-py-C10-HPM from DFT Calculations
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Localized on pyridyl and HPM moieties | Indicates sites for oxidation or electrophilic attack |
| LUMO Energy | Distributed across the pyridinium ring | Indicates sites for reduction or nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability and potential for electronic transitions |
Computational Prediction and Validation of Spectroscopic Characteristics
Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to interpret complex spectra. For β-py-C10-HPM, Time-Dependent DFT (TD-DFT) can be employed to predict its UV-Visible absorption spectrum. The calculations would likely predict electronic transitions corresponding to π-π* transitions within the aromatic pyridyl and pyrimidine (B1678525) rings.
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of β-py-C10-HPM. Key predicted vibrational modes would include the C-H stretching of the alkyl chain, the aromatic C=C and C=N stretching of the pyridyl and pyrimidine rings, and vibrations associated with the HPM group's functional moieties.
Table 2: Predicted Spectroscopic Data for β-py-C10-HPM
| Spectroscopy Type | Predicted Key Features | Corresponding Molecular Motion |
|---|---|---|
| UV-Visible | Absorption bands in the UV region | π-π* transitions in the aromatic systems |
| Infrared (IR) | Strong peaks for C-H stretching, C=C/C=N stretching | Vibrations of the alkyl chain and aromatic rings |
| NMR (¹H) | Distinct chemical shifts for aromatic protons and alkyl chain protons | Electronic environment of different protons in the molecule |
Molecular Dynamics (MD) Simulations of β-py-C10-HPM in Model Membrane Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in complex environments over time. For β-py-C10-HPM, MD simulations can provide atomic-level detail on its interaction with and behavior within a lipid bilayer, which serves as a model for biological membranes.
Simulation of Lipid Bilayer Interactions and Membrane Localization Dynamics
MD simulations can be used to investigate how β-py-C10-HPM inserts into and orients within a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC). The simulations would likely show the hydrophobic C10 alkyl chain partitioning into the hydrophobic core of the lipid bilayer. The polar pyridyl and HPM head groups would be expected to remain at the lipid-water interface, interacting with the polar head groups of the lipids and surrounding water molecules. The precise depth and orientation of insertion would depend on the balance between the hydrophobic interactions of the tail and the hydrophilic interactions of the head group.
Analysis of Conformational Dynamics and Flexibility within Membrane Environments
Once embedded within the membrane, the conformational dynamics of β-py-C10-HPM can be analyzed. The ten-carbon alkyl chain is expected to exhibit significant conformational flexibility, with gauche and anti-conformations influencing the local packing of the lipid tails. The orientation of the pyridyl and HPM head groups at the interface can also fluctuate, potentially influencing the local membrane curvature and the interaction with membrane proteins. Analysis of radial distribution functions from the simulation can quantify the interactions between different parts of β-py-C10-HPM and the lipid and water molecules.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Approaches for β-py-C10-HPM Analogs
Cheminformatics and QSAR/QSPR studies are valuable for systematically exploring the chemical space around a lead compound like β-py-C10-HPM. By creating a library of virtual analogs with modifications to the alkyl chain length, the substitution pattern on the pyridyl ring, or the functional groups on the HPM moiety, these methods can predict how structural changes would affect the molecule's properties and activities.
For instance, a QSPR model could be developed to correlate molecular descriptors (e.g., hydrophobicity (logP), molecular weight, polar surface area) of β-py-C10-HPM analogs with their predicted membrane insertion depth or binding affinity. Similarly, a QSAR model could predict the biological activity of these analogs, guiding the synthesis of new compounds with improved properties. These models are typically built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, trained on a dataset of compounds with known properties or activities.
Table 3: Compound Names Mentioned
| Abbreviation/Name | Full Chemical Name |
|---|---|
| β-py-C10-HPM | N-(1-(10-mercaptodecyl)pyridin-1-ium-2-yl)-4-hydroxy-6-mercaptopyrimidin-4-aminide (hypothesized) |
| DFT | Density Functional Theory |
| TD-DFT | Time-Dependent Density Functional Theory |
Mechanistic Investigations of β Py C10 Hpm S Chemical and Photophysical Behavior
Kinetic and Thermodynamic Studies of Chemical Transformations Involving β-py-C10-HPM (e.g., hydrolysis)
No specific kinetic or thermodynamic data for the hydrolysis or other chemical transformations of β-py-C10-HPM has been found in the existing scientific literature. However, based on its putative structure, the hydrolysis would likely involve the cleavage of ester or phosphodiester bonds within the hydrophilic polar moiety (HPM). The rate of this hydrolysis would be dependent on pH, temperature, and the presence of catalysts such as acids, bases, or enzymes (e.g., esterases, phospholipases).
Hypothetically, a kinetic study of the hydrolysis of β-py-C10-HPM could yield data similar to the following illustrative table:
| Condition | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Acidic (pH 3, 37°C) | 1.2 x 10⁻⁶ | 85 |
| Neutral (pH 7, 37°C) | 3.5 x 10⁻⁷ | 92 |
| Basic (pH 10, 37°C) | 8.1 x 10⁻⁶ | 78 |
| Enzymatic (e.g., Phospholipase A₂) | 2.4 x 10⁻² | 45 |
Note: This data is hypothetical and for illustrative purposes only.
Thermodynamic studies would likely reveal the hydrolysis to be an exergonic process, driven by the formation of more stable products and an increase in entropy.
Elucidation of Reaction Mechanisms Affecting the Phospholipid Linkages of β-py-C10-HPM
The reaction mechanisms affecting the phospholipid linkages of a molecule like β-py-C10-HPM would be analogous to those known for other phospholipids (B1166683). These mechanisms are critical in understanding the compound's stability and degradation pathways.
Acid-Catalyzed Hydrolysis: In an acidic environment, the phosphate (B84403) group would be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This would lead to the cleavage of the P-O bond.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion would act as a nucleophile, directly attacking the phosphorus atom or the carbonyl carbon of an adjacent ester linkage, leading to bond scission.
Enzymatic Hydrolysis: Enzymes like phospholipases would exhibit high specificity. For instance, a phospholipase A₂ would specifically hydrolyze the ester bond at the sn-2 position of the glycerol (B35011) backbone, if present in the HPM. The mechanism would involve an active site with specific amino acid residues facilitating a nucleophilic attack on the ester carbonyl.
Photochemistry and Photostability Studies of the Pyrene (B120774) Moiety within the β-py-C10-HPM Framework
The photochemistry of β-py-C10-HPM would be dominated by the pyrene moiety, a well-studied polycyclic aromatic hydrocarbon known for its distinct fluorescence properties.
The photostability of pyrene can be influenced by its environment. For instance, in the presence of halogenated solvents and oxygen, pyrene can undergo photo-oxidation. Studies on similar pyrene-functionalized molecules have shown that under UV-A illumination in aerated chloroform, pyrene can degrade through reactions with radicals generated from the solvent. researchgate.netnih.govscilit.com Conversely, in solvents like dichloromethane, pyrene exhibits higher photostability. researchgate.netnih.gov
The photophysical properties of the pyrene moiety are sensitive to its local environment, which can be exploited for sensing applications. Key parameters include:
| Photophysical Parameter | Typical Value for Pyrene Derivatives | Factors Influencing the Parameter |
| Absorption Maximum (λ_abs) | ~340 nm | Solvent polarity, aggregation state |
| Emission Maximum (λ_em) | ~375 nm (monomer) | Solvent polarity, formation of excimers |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.7 | Solvent, presence of quenchers |
| Fluorescence Lifetime (τ_f) | 10 - 450 ns | Quenching, aggregation |
Note: This data is generalized for pyrene derivatives and may not be specific to β-py-C10-HPM.
Fundamental Studies of Interactions Between β-py-C10-HPM and Metal Ions or Other Small Molecules
While no studies on the direct interaction of β-py-C10-HPM with metal ions or small molecules have been identified, the pyrene and potential phospholipid components suggest several possible interactions. The aromatic π-system of the pyrene moiety can interact with metal ions through cation-π interactions. mdpi.com Furthermore, if the HPM contains phosphate or carboxylate groups, these could act as binding sites for various metal ions.
The binding of metal ions can significantly affect the photophysical properties of the pyrene moiety, leading to changes in fluorescence intensity or lifetime. This phenomenon is often utilized in the design of fluorescent chemosensors. For example, the interaction with certain metal ions can lead to fluorescence quenching or enhancement.
Interactions with other small molecules could involve hydrophobic interactions with the C10 alkyl chain and the pyrene core, or hydrogen bonding and electrostatic interactions with the hydrophilic polar moiety. These interactions would be highly dependent on the specific nature of the small molecule and the solvent environment.
Advanced Analytical Methodologies for the Characterization and Quantification of β Py C10 Hpm
Chromatographic Separation and Purification Techniques for β-py-C10-HPM (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)
The separation and purification of β-py-C10-HPM from complex lipid mixtures are critical for its accurate quantification and for isolating it in a pure form for further studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity, especially when coupled with fluorescence detection.
High-Performance Liquid Chromatography (HPLC):
A robust HPLC method for the analysis of acylated lipids containing pyrene (B120774) fatty acids has been established and is applicable to β-py-C10-HPM. nih.gov This method utilizes a silica (B1680970) column and a ternary solvent gradient system to resolve a wide range of pyrenyl lipid analogs based on their polarity. The separation is sensitive enough to distinguish between triglycerides with a varying number of pyrene-labeled fatty acid residues. nih.gov For β-py-C10-HPM, which is a phospholipid, this method allows for its separation from other lipid classes such as cholesterol esters, triglycerides, and other phospholipids (B1166683).
The use of a high-sensitivity fluorescence detector allows for the detection of pyrenyl lipids at picomole levels (10⁻¹³ mol). nih.gov Quantification is achieved by integrating the peak areas, with corrections for any quenching effects from the mobile phase components. nih.gov The identity of the β-py-C10-HPM peak can be confirmed by comparing its retention time to that of a purified standard and by spiking samples with the standard. nih.gov
| Parameter | HPLC Conditions for Pyrene-Labeled Lipids |
| Stationary Phase | Silica Column |
| Mobile Phase | Ternary solvent gradient (e.g., mixtures of hexane, isopropanol, and water) |
| Detection | Fluorescence Detector (Excitation: ~340 nm, Emission: ~380-400 nm for monomer) nih.govnih.gov |
| Sensitivity | As low as 10⁻¹³ moles nih.gov |
| Quantification | Peak area integration with correction for mobile phase quenching nih.gov |
This table is generated based on established methods for pyrene-labeled lipids and is expected to be applicable to β-py-C10-HPM.
Gas Chromatography (GC):
Gas chromatography is generally not a suitable method for the direct analysis of intact phospholipids like β-py-C10-HPM. This is due to their low volatility and thermal instability. At the high temperatures required for vaporization, phospholipids will decompose rather than transition into the gas phase. While GC can be used to analyze the fatty acid components of phospholipids after derivatization (e.g., through transesterification to form fatty acid methyl esters - FAMEs), this would result in the loss of the intact molecular structure of β-py-C10-HPM.
Electrochemical Characterization and Redox Behavior of β-py-C10-HPM
The electrochemical properties of β-py-C10-HPM are dominated by the pyrene moiety. Pyrene is an electroactive polycyclic aromatic hydrocarbon that can be oxidized at an electrode surface. researchgate.net Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be employed to study the redox behavior of β-py-C10-HPM, providing insights into its electronic properties and enabling its detection. researchgate.netresearchgate.net
The electrochemical analysis of pyrene has been performed using various modified electrodes to enhance sensitivity and selectivity. researchgate.net The oxidation of pyrene is an irreversible process, and its peak potential and current can be influenced by the electrode material and the solvent system. researchgate.net For β-py-C10-HPM incorporated into a lipid membrane or in an organic solvent, its electrochemical behavior would reflect the accessibility of the pyrene group to the electrode surface.
The electrochemical process for pyrene has been shown to be controlled by both adsorption and diffusion. researchgate.net This implies that a pre-concentration step at the electrode surface can enhance the analytical signal. researchgate.net The redox potential of the pyrene moiety can also be influenced by its immediate microenvironment, such as its location within a lipid bilayer. science24.com
| Technique | Application to β-py-C10-HPM | Typical Observations for Pyrene |
| Cyclic Voltammetry (CV) | To determine the oxidation potential of the pyrene moiety. | Anodic peak corresponding to the oxidation of pyrene. researchgate.net |
| Square Wave Voltammetry (SWV) | For quantitative analysis with enhanced sensitivity. | Increased peak currents compared to CV. researchgate.net |
| Electrode Systems | Modified electrodes (e.g., with nanomaterials) to improve detection limits. researchgate.net | Increased peak current for pyrene oxidation by up to 200%. researchgate.net |
This table outlines the expected electrochemical behavior of β-py-C10-HPM based on studies of pyrene and its derivatives.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) for Investigating Phase Transitions and Decomposition Pathways
Thermal analysis techniques are instrumental in understanding the physical properties of β-py-C10-HPM, particularly when it is part of a larger lipid assembly like a liposome (B1194612) or a membrane.
Differential Scanning Calorimetry (DSC):
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. The incorporation of β-py-C10-HPM into a phospholipid membrane can perturb the packing of the lipid acyl chains and alter the phase transition properties of the membrane. oup.com By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the main phase transition (gel-to-liquid crystalline phase, Tm) and any pre-transitions.
The presence of a bulky pyrene group on one of the acyl chains of β-py-C10-HPM would likely lower the phase transition temperature and broaden the transition peak of the host lipid bilayer. oup.com This is because the pyrene moiety disrupts the ordered packing of the saturated acyl chains in the gel phase. The magnitude of this effect can provide information on the miscibility and lateral organization of β-py-C10-HPM within the membrane. oup.com For instance, studies on the effect of benzo[a]pyrene (B130552) on phosphatidylcholine membranes showed a broadening and lowering of the main transition temperature. oup.com
| Parameter | Effect of Aromatic Molecules on Lipid Bilayers |
| Main Transition Temperature (Tm) | Generally decreases and broadens. oup.com |
| Pre-transition | Often abolished at low concentrations of the guest molecule. oup.com |
| Transition Enthalpy (ΔH) | Typically decreases, indicating less cooperative melting. oup.com |
This table summarizes the expected effects of incorporating β-py-C10-HPM into a phospholipid membrane, based on studies with similar molecules.
Thermogravimetric Analysis (TGA):
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For β-py-C10-HPM, TGA can be used to determine its thermal stability and decomposition profile. When heated under an inert atmosphere, the compound will exhibit mass loss at specific temperatures corresponding to the degradation of its different components (the phosphate (B84403) headgroup, the glycerol (B35011) backbone, and the acyl chains). This information is useful for understanding the temperature limits for handling and processing the compound.
Research Applications of β Py C10 Hpm As a Molecular Probe and Research Tool
Utilization of β-py-C10-HPM in the Fundamental Study of Membrane Microviscosity and Fluidity
The fluidity of a biological membrane is a critical parameter that influences a vast array of cellular functions, including transmembrane transport and the activity of membrane-bound proteins. nih.gov β-py-C10-HPM serves as an effective probe for quantifying membrane microviscosity, a measure of this fluidity. The rate of pyrene (B120774) excimer formation is dependent on the lateral diffusion rate of the probe molecules within the lipid bilayer.
In a more fluid, less viscous membrane, the probe molecules diffuse more rapidly, leading to more frequent collisions and a higher probability of excimer formation. Conversely, in a more rigid, viscous membrane, diffusion is slower, resulting in lower excimer formation. By measuring the ratio of excimer to monomer fluorescence (Ie/Im), researchers can obtain a quantitative measure of the lateral diffusion coefficient and, consequently, the microviscosity of the membrane environment. nih.gov This method has been successfully applied to determine the microviscosity of systems like human erythrocyte ghost membranes. nih.gov Studies have shown that factors like temperature and lipid composition, such as the presence of cholesterol or saturated fatty acids, significantly alter membrane viscosity and can be monitored using pyrene-based probes. nih.govnih.gov
Table 1: Factors Influencing Membrane Microviscosity as Probed by Pyrene Excimer Formation
| Parameter Changed | Effect on Membrane | Expected Change in Ie/Im Ratio |
|---|---|---|
| Increased Temperature | Increased Fluidity / Decreased Viscosity | Increase |
| Decreased Temperature | Decreased Fluidity / Increased Viscosity | Decrease |
| Increased Cholesterol | Increased Rigidity / Increased Viscosity | Decrease |
Application of β-py-C10-HPM as a Substrate Probe for Enzyme Activity Kinetics (e.g., Phospholipase A2) in Controlled Model Systems
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that selectively hydrolyze the sn-2 ester bond of phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. ill.eudigitellinc.comrsc.org These enzymes are crucial in numerous physiological processes, and their activity is tightly regulated by the physical state of the lipid membrane interface where they act. ill.eubalsinde.org
β-py-C10-HPM, as a phospholipid analog, can serve as a direct substrate for PLA2. The enzymatic cleavage of the pyrene-labeled acyl chain from the glycerol (B35011) backbone results in the release of pyrene-decanoyl fatty acid. This product has different partitioning and diffusion properties compared to the intact β-py-C10-HPM lipid. The change in the local concentration and distribution of the pyrene fluorophore following hydrolysis alters the excimer-to-monomer fluorescence ratio. This change can be monitored over time to provide a continuous, real-time assay of PLA2 activity. This technique allows for detailed kinetic studies, including the investigation of the characteristic "lag phase" often observed in PLA2 catalysis, which is influenced by the accumulation of reaction products and changes in membrane properties. ill.eu The use of controlled model systems like liposomes or mixed micelles allows researchers to systematically vary factors such as lipid composition and substrate concentration to dissect the complex kinetics of interfacial enzymology. digitellinc.com
Investigations into Fundamental Lipid-Protein Interactions Using β-py-C10-HPM as a Fluorescent Reporter
The interaction between lipids and proteins is fundamental to the structure and function of biological membranes. osti.gov β-py-C10-HPM can be employed as a fluorescent reporter to probe these interactions. When a membrane protein binds to or associates with a lipid bilayer containing β-py-C10-HPM, it can alter the local lipid environment. This can manifest as changes in lipid packing, ordering, and lateral mobility.
These perturbations in the probe's environment are reflected in its fluorescence properties. For instance, the binding of a protein might sequester or exclude the probe, leading to a change in its local concentration and thus affecting the Ie/Im ratio. Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be utilized, where the pyrene moiety of β-py-C10-HPM acts as a donor or acceptor for another fluorophore attached to the protein of interest. The efficiency of FRET is distance-dependent, providing a molecular ruler to measure lipid-protein proximity. thermofisher.com Such approaches have been used to examine the compartmentalization of specific lipid classes and to study lipid-protein interactions involved in processes like bacterial protein secretion. thermofisher.com
Role of β-py-C10-HPM in Probing Membrane Structural Dynamics (e.g., lipid mixing, vesicle fusion, domain formation)
Membrane structural dynamics, such as the fusion of vesicles or the lateral segregation of lipids into domains, are vital for cellular processes like intracellular trafficking and signaling. nih.govembopress.org The excimer-forming property of β-py-C10-HPM makes it an ideal tool for studying these dynamic events.
In a lipid mixing assay, two separate populations of vesicles are prepared. One population is labeled with a high concentration of β-py-C10-HPM, causing it to exhibit a strong excimer fluorescence signal. The other population is unlabeled. When the two vesicle populations fuse, their lipid components intermix. biorxiv.org This mixing dilutes the β-py-C10-HPM probe within the newly fused membrane, causing the pyrene molecules to move further apart. The result is a decrease in excimer fluorescence and a corresponding increase in monomer fluorescence. thermofisher.com By monitoring the Ie/Im ratio over time, the rate and extent of lipid mixing and vesicle fusion can be quantified. This assay is a cornerstone of in vitro studies of fusion mediated by SNARE proteins and other cellular machinery. embopress.org Similarly, the partitioning of β-py-C10-HPM into or out of specific lipid domains (e.g., liquid-ordered vs. liquid-disordered phases) can be detected by changes in its diffusion and, consequently, its excimer formation, providing insights into membrane heterogeneity. nih.gov
Development of Novel Biosensing Concepts Based on β-py-C10-HPM's Photophysical Response to Specific Chemical or Biochemical Cues
The sensitivity of pyrene's photophysics to its local environment enables the development of novel biosensors. A biosensing strategy can be designed where a specific analyte or biochemical event triggers a change in the membrane that is reported by β-py-C10-HPM. For example, the activity of a membrane-active peptide or a change in pH could alter membrane structure or fluidity, leading to a measurable change in the probe's Ie/Im ratio.
The core principle involves creating a system where the interaction of the target analyte modulates the proximity of the pyrene-labeled lipids. This could be achieved by designing lipid compositions that undergo a phase transition or a conformational change in response to a specific cue, thereby altering the diffusion and distribution of the embedded β-py-C10-HPM probes. Such concepts could be applied to detect enzymatic activity, the presence of specific ions, or the binding of target molecules at the membrane interface.
Integration of β-py-C10-HPM into Advanced Supramolecular Assemblies for Fundamental Chemical Research
Beyond simple liposomes, β-py-C10-HPM can be integrated into more complex supramolecular structures for advanced chemical research. These structures, formed through non-covalent self-assembly, can include hydrogels, dendrimers, and mixed micelles. ru.nlwhiterose.ac.uk Incorporating the amphiphilic β-py-C10-HPM into these systems allows researchers to use its fluorescent properties to probe the internal structure, dynamics, and microenvironment of the assembly.
For instance, in supramolecular hydrogels, the probe can report on the local viscosity and polarity within the gel network. whiterose.ac.uk In dendritic micelles, formed by polymers like polypropylenimine (PPI), β-py-C10-HPM can be encapsulated to study the micelle's core properties and its interaction with guest molecules. researchgate.net The photophysical response of the probe can provide information on the assembly and disassembly of these structures in response to external stimuli like pH or temperature, offering insights into the fundamental principles of supramolecular chemistry. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| β-py-C10-HPM | |
| 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine | PyrPC |
| β-py-C10-HPC | |
| β-py-C10-PG | |
| Cholesterol | |
| Phospholipase A2 | PLA2 |
| Polypropylenimine | PPI |
| β-BODIPY FL C12-HPC | |
| Diphenylhexatriene | DPH |
| 1-palmitoyl-2-(diphenylhexatriene propionyl)-sn-glycero-3-phosphocholine | β-DPH HPC |
| Triton X-100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
